molecular formula C11H14N2O3 B12085022 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide

Katalognummer: B12085022
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: JUPMMRMQFOZRLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide is an organic compound that features both an amino group and a tetrahydrofuran moiety attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide typically involves the reaction of 2-amino-5-hydroxybenzamide with tetrahydrofuran-3-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tetrahydrofuran moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-hydroxybenzamide: Lacks the tetrahydrofuran moiety.

    2-Amino-5-methoxybenzamide: Contains a methoxy group instead of the tetrahydrofuran moiety.

    2-Amino-5-ethoxybenzamide: Contains an ethoxy group instead of the tetrahydrofuran moiety.

Uniqueness

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and physical properties. This moiety can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

2-amino-5-(oxolan-3-yloxy)benzamide

InChI

InChI=1S/C11H14N2O3/c12-10-2-1-7(5-9(10)11(13)14)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2,(H2,13,14)

InChI-Schlüssel

JUPMMRMQFOZRLH-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1OC2=CC(=C(C=C2)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.